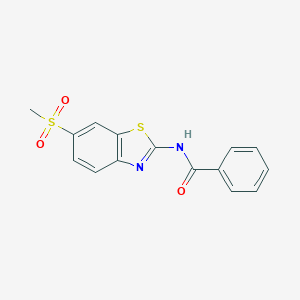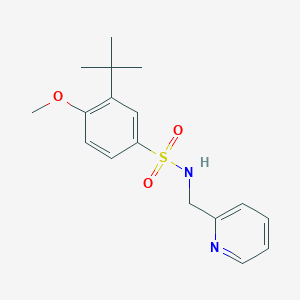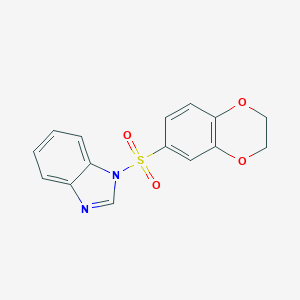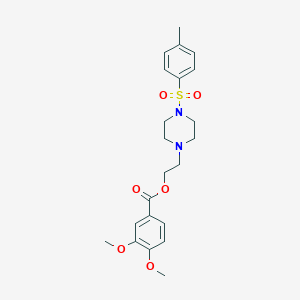
N-(6-Methansulfonyl-benzothiazol-2-yl)-benzamid
Übersicht
Beschreibung
N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This compound is part of a novel series of benzothiazole derivatives that exhibit multifunctional properties, including cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection, and cognition enhancement .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules with potential biological activity.
Biology: Investigated for its role in inhibiting cholinesterase and preventing β-amyloid aggregation, which are key factors in Alzheimer’s disease.
Medicine: Potential therapeutic agent for neurodegenerative diseases due to its neuroprotective and cognition-enhancing properties.
Industry: Possible applications in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
The primary target of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .
Mode of Action
N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide interacts with AChE by binding to it and inhibiting its activity . This compound exhibits effective, uncompetitive, and selective inhibition against AChE . The molecular docking studies revealed that the compound was binding to both the CAS and PAS site, giving a mixed type of inhibition .
Biochemical Pathways
The inhibition of AChE by N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration and thereby enhancing cholinergic transmission .
Result of Action
The action of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide results in several molecular and cellular effects. It has shown strong inhibition of AChE and Aβ 1-42 aggregation . Furthermore, it has also shown good copper chelation, Aβ 1-42 aggregation inhibition (53.30%) and disaggregation activities . These actions contribute to its neuroprotective and cognition-enhancing properties, making it a potential therapeutic agent for Alzheimer’s disease .
Biochemische Analyse
Biochemical Properties
This compound has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide acts as an inhibitor of AChE, thereby affecting the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition .
Cellular Effects
N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide has shown to exert protective effects on cells, particularly neurons . It has been found to inhibit the aggregation of beta-amyloid, a protein that forms plaques in the brains of Alzheimer’s patients . This compound also appears to protect cells from oxidative stress-induced toxicity .
Molecular Mechanism
The molecular mechanism of action of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide involves binding to AChE and inhibiting its activity . This leads to an increase in the levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission . Additionally, this compound has been found to interact with beta-amyloid, inhibiting its aggregation and potentially mitigating the formation of plaques in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide has demonstrated sustained effects over time . It has shown to maintain its inhibitory activity against AChE and its protective effects against beta-amyloid aggregation .
Dosage Effects in Animal Models
In animal models, N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide has shown to improve cognition and spatial memory . The effects of this compound appear to be dose-dependent, with higher doses leading to greater improvements .
Metabolic Pathways
Given its interactions with AChE and beta-amyloid, it is likely involved in pathways related to neurotransmission and protein aggregation .
Transport and Distribution
The transport and distribution of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide within cells and tissues have not been fully elucidated. Its ability to interact with various biomolecules suggests that it may be transported to different cellular locations where these targets are present .
Subcellular Localization
Given its interactions with AChE, it is likely to be present in locations where this enzyme is found, such as the synaptic cleft .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Sulfonylation: The benzothiazole core is then sulfonylated using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide can be compared with other benzothiazole derivatives:
Similar Compounds: Benzothiazole-piperazine hybrids, benzothiazole-sulfonamide derivatives.
Uniqueness: Unlike other benzothiazole derivatives, N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide exhibits a unique combination of cholinesterase inhibition, anti-β-amyloid aggregation, and neuroprotective properties, making it a promising candidate for Alzheimer’s disease therapy.
Eigenschaften
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-22(19,20)11-7-8-12-13(9-11)21-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDAVTCWWRLPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326441 | |
| Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307327-02-2 | |
| Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344831.png)
amine](/img/structure/B344833.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344834.png)
amine](/img/structure/B344835.png)

amine](/img/structure/B344867.png)

![N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide](/img/structure/B344870.png)

![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344875.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B344877.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344878.png)
